Afuresertib HCl

Description

Significance of the PI3K/Akt/mTOR Signaling Pathway in Cellular Homeostasis and Disease Pathogenesis

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a highly conserved, intracellular cascade essential for regulating a multitude of normal cellular functions in eukaryotic cells. nih.govmdpi.com This network transduces signals from cell surface receptors, such as receptor tyrosine kinases, in response to growth factors and other stimuli. nih.govmdpi.com The pathway is fundamental for maintaining cellular homeostasis by controlling processes like cell metabolism, growth, proliferation, survival, motility, and differentiation. nih.govmdpi.combiologists.com

Akt, also known as Protein Kinase B (PKB), is a serine/threonine protein kinase that serves as the central hub of the PI3K/Akt/mTOR pathway. icr.ac.uknih.govqiagen.com Upon activation, Akt phosphorylates a wide array of downstream substrates, thereby orchestrating several key cellular activities:

Cell Proliferation and Growth: Akt promotes cell cycle progression. nih.govspandidos-publications.com It can regulate the G1/S and G2/M transitions by phosphorylating and inactivating cell cycle inhibitors like p21 and p27. spandidos-publications.comstressmarq.com Furthermore, Akt activates mTORC1, a complex that boosts protein synthesis and ribosome biogenesis, which are essential for cell growth. mdpi.com

Cell Survival: A primary function of Akt is to promote cell survival by inhibiting apoptosis (programmed cell death). nih.govspandidos-publications.com It achieves this by phosphorylating and inactivating pro-apoptotic proteins, such as BAD (Bcl-2-associated death promoter) and Caspase-9. mdpi.comfrontiersin.org Akt also inhibits the FOXO family of transcription factors, which would otherwise promote the expression of pro-apoptotic genes. spandidos-publications.com

Metabolism: The PI3K/Akt pathway is a critical regulator of cellular metabolism. biologists.com Akt stimulates glucose uptake by enhancing the expression of glucose transporters on the cell surface and promotes the activity of several glycolytic enzymes. biologists.com This ensures that cells have the necessary energy and building blocks to support the growth and proliferation signals initiated by the pathway.

Given its central role in promoting cell growth and survival, it is not surprising that aberrant activation of the PI3K/Akt/mTOR pathway is a prominent feature in a vast number of human diseases, including cancer, metabolic disorders like diabetes, and neurodegenerative diseases. nih.govstressmarq.compatsnap.comtandfonline.com In oncology, the hyperactivation of Akt signaling is one of the most common molecular abnormalities, driving tumor development and progression. nih.govnih.gov

This dysregulation can occur through several mechanisms:

Mutations in growth factor receptors that lead to their constitutive activation. nih.gov

Activating mutations in PI3K itself. nih.gov

Loss-of-function mutations or deletions of PTEN, a tumor suppressor that negatively regulates the pathway. stressmarq.comnih.gov

Overexpression or gene amplification of Akt. nih.gov

This sustained, uncontrolled signaling allows cancer cells to bypass normal checkpoints, leading to unchecked proliferation, evasion of apoptosis, and altered metabolism to fuel rapid growth. nih.govpatsnap.com Hyperactivation of the pathway has been observed in a wide range of cancers, including breast, prostate, lung, ovarian, and gastric cancers. icr.ac.ukaginganddisease.org

Historical Context of Akt Inhibitor Development in Drug Discovery Research

The recognition of the PI3K/Akt pathway's frequent dysregulation in cancer made it a highly attractive target for therapeutic intervention. icr.ac.uknih.gov The development of molecules to block this pathway began in the early 2000s, with Akt emerging as a key target due to its central role. icr.ac.uknih.gov

The initial development of Akt inhibitors was challenging due to the high degree of structural similarity in the ATP-binding pocket not only among the three Akt isoforms (Akt1, Akt2, and Akt3) but also with other related kinases in the AGC family. nih.govinformahealthcare.com This created a significant hurdle in identifying compounds that were both potent and selective, as a lack of selectivity could lead to off-target effects. icr.ac.uk

Drug discovery efforts evolved along several distinct strategies:

ATP-Competitive Inhibitors: This class of inhibitors functions by binding to the kinase domain of Akt, directly competing with ATP for this binding site. informahealthcare.comresearchgate.net This prevents the kinase from carrying out its phosphorylation function. Afuresertib (B560028) HCl is an example of an ATP-competitive inhibitor. clinisciences.comresearchgate.net Many of the Akt inhibitors that have advanced into clinical development, such as Capivasertib and Ipatasertib, also fall into this category. acs.orgdovepress.com

Allosteric Inhibitors: To overcome the selectivity challenges of the ATP-binding site, researchers developed allosteric inhibitors. nih.govnih.gov These molecules bind to a site distinct from the ATP pocket, often involving the Pleckstrin Homology (PH) domain. informahealthcare.com This binding prevents the conformational change needed for Akt to localize to the cell membrane, a critical first step in its activation, thereby inhibiting its phosphorylation and subsequent activity. dovepress.com MK-2206 is a well-known allosteric inhibitor. imrpress.com

Most inhibitors in clinical development are pan-Akt inhibitors, meaning they target all three isoforms, though often with varying degrees of potency. nih.govinformahealthcare.com

Afuresertib HCl (GSK2110183) is a pan-Akt inhibitor that is selective and ATP-competitive. clinisciences.com It demonstrates potent inhibition against all three Akt isoforms, with a particularly high potency for Akt1. caymanchem.comselleckchem.com In preclinical studies, Afuresertib has been shown to inhibit the proliferation of various tumor cell lines and suppress tumor growth in xenograft models. caymanchem.comselleckchem.com Its activity is benchmarked against other prominent Akt inhibitors that have been evaluated in preclinical and clinical settings.

| Compound | Alternate Name | Inhibition Type | Potency (Ki or IC₅₀) |

|---|---|---|---|

| Afuresertib | GSK2110183 | ATP-Competitive | Ki: 0.08 nM (Akt1), 2 nM (Akt2), 2.6 nM (Akt3) selleckchem.com |

| Capivasertib | AZD5363 | ATP-Competitive | IC₅₀: 3 nM (Akt1), 8 nM (Akt2), 8 nM (Akt3) nih.gov |

| Ipatasertib | GDC-0068 | ATP-Competitive | Ki: 5 nM (Akt1), 1 nM (Akt2), 4 nM (Akt3) nih.gov |

| MK-2206 | N/A | Allosteric | IC₅₀: 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3) imrpress.com |

| A-443654 | N/A | ATP-Competitive | Ki: 160 pM (Akt1) aacrjournals.org |

Data represents findings from various preclinical studies and may vary based on assay conditions. Ki = Inhibition constant; IC₅₀ = Half-maximal inhibitory concentration.

Rationale for Akt Inhibition as a Therapeutic Strategy

The rationale for targeting Akt as a cancer therapy is multifaceted and strongly supported by preclinical evidence. nih.gov Since the Akt pathway is a critical driver of cell survival, proliferation, and growth, its inhibition can directly lead to the induction of apoptosis (programmed cell death) and a halt in the proliferation of tumor cells. clinisciences.comresearchgate.net

Key aspects of the therapeutic rationale include:

Direct Anti-Tumor Effect: In cancers where the PI3K/Akt pathway is the primary driver due to mutations (e.g., PTEN loss or AKT1 mutations), inhibiting Akt can remove the core signal promoting cancer cell survival and growth. dovepress.compatsnap.com

Overcoming Treatment Resistance: Hyperactivation of the Akt pathway has been identified as a significant mechanism of resistance to various conventional cancer treatments, including chemotherapy, radiation, and other targeted therapies. nih.govfrontiersin.orgicr.ac.uk By blocking this pro-survival pathway, Akt inhibitors have the potential to re-sensitize resistant tumors to these agents. nih.gov This provides a strong basis for using Akt inhibitors in combination with other anti-cancer drugs. patsnap.comicr.ac.uk

Targeting Tumor Metabolism: Cancer cells often rewire their metabolism to support rapid growth, a process frequently driven by Akt signaling. Inhibiting Akt can disrupt these metabolic adaptations, creating a vulnerability in the tumor.

The development of Akt inhibitors like this compound represents a targeted approach to exploit a common dependency of cancer cells, aiming to inhibit tumor growth and overcome resistance to other therapies. researchgate.netpatsnap.com

Mechanistic Basis for Anti-Proliferative and Pro-Apoptotic Effects

Research has demonstrated that this compound acts as an ATP-competitive inhibitor, targeting all three isoforms of Akt (Akt1, Akt2, and Akt3). ontosight.aimedchemexpress.com This inhibition disrupts the downstream signaling cascade that promotes cell growth and survival. ontosight.ai

Anti-Proliferative Effects:

This compound has been shown to potently inhibit the proliferation of various cancer cell lines, particularly those derived from hematologic malignancies. ashpublications.orgnih.gov Studies have revealed its efficacy in T-cell acute lymphoblastic leukemia, B-cell acute lymphoblastic leukemia, chronic lymphocytic leukemia, and non-Hodgkin lymphoma cell lines. ashpublications.org The mechanism behind this anti-proliferative effect involves the arrest of the cell cycle, primarily in the G1 phase. medchemexpress.comclinisciences.com This is achieved by modulating the expression of key cell cycle regulators. For instance, in malignant pleural mesothelioma cells, Afuresertib has been observed to increase the expression of p21WAF1/CIP1, a protein that halts cell cycle progression. researchgate.net

Pro-Apoptotic Effects:

A key strategy in cancer therapy is the induction of apoptosis in tumor cells. This compound has demonstrated significant pro-apoptotic activity across various cancer models. nih.govashpublications.org In esophageal cancer cells, treatment with Afuresertib led to an increased rate of apoptosis. nih.gov This is achieved through the modulation of key proteins involved in the apoptotic pathway.

Specifically, Afuresertib has been shown to:

Increase the expression of pro-apoptotic proteins: Research indicates that Afuresertib upregulates the levels of Bax and Caspase-3 proteins. nih.gov Bax promotes apoptosis by permeabilizing the outer mitochondrial membrane, which in turn initiates a caspase cascade. nih.gov Caspase-3 is a key executioner caspase that plays a central role in the final stages of apoptosis.

Decrease the expression of anti-apoptotic proteins: The compound has been found to reduce the protein levels of Bcl-2, an anti-apoptotic protein that prevents cell death. nih.gov

Furthermore, in T-cell acute lymphoblastic leukemia cell lines, Afuresertib induced apoptosis, as evidenced by an increase in caspase-3 and/or caspase-7 activity. ashpublications.org This multifaceted approach of inhibiting proliferation and inducing apoptosis underscores the potent anti-cancer potential of this compound.

Table 1: Effects of Afuresertib on Key Apoptotic Regulators in Esophageal Cancer Cells

| Protein | Function | Effect of Afuresertib | Reference |

|---|---|---|---|

| Bax | Pro-apoptotic | Increased protein and mRNA levels | nih.gov |

| Bcl-2 | Anti-apoptotic | Decreased protein and mRNA levels | nih.gov |

| Caspase-3 | Pro-apoptotic (executioner caspase) | Increased protein and mRNA levels | nih.gov |

Addressing Aberrant Akt Activation as a Core Research Focus

The PI3K/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention. nih.govspandidos-publications.com Aberrant activation of this pathway, which can result from various genetic alterations, contributes to tumor growth, proliferation, survival, and drug resistance. ncats.iopatsnap.com

The Role of Akt in Cancer:

Akt, a central node in this pathway, is a serine/threonine kinase that, when activated, phosphorylates a multitude of downstream substrates. patsnap.comdovepress.com This phosphorylation cascade promotes cell survival by inhibiting pro-apoptotic proteins like BAD and the FOXO family of transcription factors. researchgate.netdovepress.comdrugbank.com It also drives cell cycle progression and metabolism. nih.gov Hyperactivation of Akt is a common feature in a wide range of solid tumors and hematological malignancies, including ovarian cancer, multiple myeloma, and non-small cell lung cancer. ncats.ionih.govinnoventbio.com

Afuresertib as a Targeted Inhibitor:

This compound is specifically designed to counteract the effects of this aberrant activation. ontosight.ai As a potent, orally bioavailable, and ATP-competitive pan-Akt inhibitor, it directly targets the kinase activity of all three Akt isoforms. medchemexpress.comclinisciences.com By binding to the ATP-binding site of Akt, Afuresertib prevents the phosphorylation of its downstream targets, thereby inhibiting the entire signaling cascade. patsnap.com

Research has consistently shown that Afuresertib effectively downregulates the phosphorylation levels of Akt and its substrates. nih.gov For example, in in-vivo experiments with rat tumor tissues, Afuresertib intervention led to a dose-dependent decrease in the expression levels of PI3K, phosphorylated PI3K (p-PI3K), Akt, and phosphorylated Akt (p-Akt). nih.gov This demonstrates that Afuresertib can effectively inhibit tumor growth by suppressing the PI3K/Akt signaling pathway. nih.gov

The focus on Akt inhibition is also driven by its potential to overcome resistance to other cancer therapies. ncats.io For instance, preclinical studies have indicated that inhibiting Akt with afuresertib can reverse resistance to platinum-based chemotherapy in ovarian cancer cell lines. ncats.ioascopubs.org This highlights the critical role of Afuresertib in addressing the core molecular driver of many cancers and its potential to be used in combination with other treatments to enhance efficacy. patsnap.com

Table 2: Kinase Inhibitory Activity of Afuresertib

| Target Kinase | Ki (nM) | Reference |

|---|---|---|

| Akt1 | 0.08 | medchemexpress.comclinisciences.com |

| Akt2 | 2 | medchemexpress.comclinisciences.com |

| Akt3 | 2.6 | medchemexpress.comclinisciences.com |

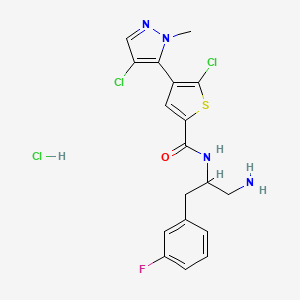

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H18Cl3FN4OS |

|---|---|

Molecular Weight |

463.8 g/mol |

IUPAC Name |

N-[1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H17Cl2FN4OS.ClH/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10;/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26);1H |

InChI Key |

YFQJOPFTGMHYNV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl.Cl |

Origin of Product |

United States |

Mechanistic Dissection of Afuresertib Hcl Action

Molecular Target Identification and Binding Kinetics

Afuresertib (B560028) HCl is recognized for its specific interaction with the Akt family of kinases, which are central nodes in a signaling cascade that governs cell proliferation, survival, growth, and metabolism. ashpublications.org The compound's efficacy is rooted in its ability to bind to and inhibit the activity of Akt, thereby impeding the pro-survival signals of the pathway. ncats.iomedkoo.com

Afuresertib HCl as a Pan-Akt Kinase Inhibitor

This compound is classified as a pan-Akt kinase inhibitor, meaning it targets all three isoforms of the Akt enzyme: Akt1, Akt2, and Akt3. medchemexpress.compharmaceutical-technology.comontosight.ai This broad-spectrum inhibition is a key feature of its molecular profile.

The inhibitory potency of this compound varies across the three Akt isoforms. It demonstrates the highest affinity for Akt1, with progressively lower, yet still potent, inhibition of Akt2 and Akt3. This is quantified by the inhibitor constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Data sourced from multiple references. ncats.iomedchemexpress.comclinisciences.comselleckchem.com

This compound functions as an ATP-competitive inhibitor. medkoo.comashpublications.orgmedchemexpress.comclinisciences.com This means it binds to the ATP-binding pocket of the Akt kinase domain. rsc.org By occupying this site, it directly competes with the endogenous ATP molecule, preventing the transfer of a phosphate (B84403) group to downstream substrate proteins and thereby blocking the kinase's enzymatic activity. medkoo.com

Allosteric vs. Active Site Modulation Considerations

The primary mechanism of this compound is through direct, competitive inhibition at the active site (orthosteric inhibition). rsc.org This is in contrast to allosteric inhibitors, which bind to a site remote from the ATP-binding pocket to induce a conformational change that inactivates the enzyme. rsc.org While allosteric inhibitors can offer greater selectivity, the high conservation of the ATP-binding pocket among AGC kinase superfamily members can present a challenge for the selectivity of ATP-competitive inhibitors like Afuresertib. rsc.org However, Afuresertib has demonstrated selectivity for Akt over a panel of other kinases. caymanchem.com

Impact on Mutant Akt Isoforms (e.g., E17K AKT1)

A recurring activating mutation in the Akt1 isoform is the E17K substitution. Research has shown that this compound is effective at inhibiting the kinase activity of this mutant protein. Specifically, it has been demonstrated to inhibit the E17K AKT1 mutant with an EC50 of 0.2 nM. ncats.ioselleckchem.com This indicates that this compound's inhibitory action is maintained even in the presence of this common activating mutation.

Downstream Signaling Pathway Modulation

The inhibition of Akt by this compound leads to a cascade of effects on downstream signaling pathways. By blocking Akt's kinase activity, Afuresertib prevents the phosphorylation of numerous substrate proteins that are critical for cellular function.

Key downstream effects include:

Decreased phosphorylation of GSK-3β and FOXO family proteins : The reduced phosphorylation of Glycogen (B147801) Synthase Kinase-3 beta (GSK-3β) and Forkhead box protein O (FOXO) family members is a direct consequence of Akt inhibition. medchemexpress.com

Induction of p21 expression : Afuresertib-induced FOXO activity promotes the expression of the cyclin-dependent kinase inhibitor p21, which can lead to cell cycle arrest. medchemexpress.com

Modulation of E2F1 and MYC expression : The compound has been shown to alter the expression of E2F1 and MYC, which are transcription factors involved in cell cycle progression and proliferation. medchemexpress.comclinisciences.com

Increased caspase activity : By inhibiting the pro-survival signals of the Akt pathway, Afuresertib can lead to the induction of apoptosis, as evidenced by increased activity of caspase-3 and caspase-7. medchemexpress.comclinisciences.com

Inhibition of Akt Phosphorylation

Afuresertib acts as a reversible, ATP-competitive inhibitor of all three Akt isoforms. aacrjournals.orgnih.gov Its inhibitory constants (Ki) are in the low nanomolar range, indicating potent inhibition. selleckchem.commedchemexpress.com

| Akt Isoform | Inhibitory Constant (Ki) |

|---|---|

| Akt1 | 0.08 nM |

| Akt2 | 2 nM |

| Akt3 | 2.6 nM |

Data sourced from multiple studies. selleckchem.commedchemexpress.com

This direct inhibition of the kinase domain prevents the phosphorylation of Akt itself and its downstream substrates. nih.govresearchgate.net Studies have shown that afuresertib treatment leads to a dose-dependent decrease in the phosphorylation of Akt. nih.gov It is also effective against the E17K mutant of AKT1, with an EC50 of 0.2 nM. ncats.ioselleckchem.com

Effects on Key Akt Substrates

The inhibition of Akt by afuresertib leads to a reduction in the phosphorylation of several key downstream effector proteins, thereby modulating their activity and impacting critical cellular processes. ncats.ioselleckchem.com

Afuresertib treatment leads to a decrease in the phosphorylation of GSK3β. medchemexpress.comnih.gov Akt-mediated phosphorylation typically inhibits GSK3β. Therefore, the reduction in GSK3β phosphorylation by afuresertib leads to its activation. nih.gov Active GSK3β can then phosphorylate its own set of substrates, influencing processes like glycogen metabolism and cell cycle control.

Afuresertib has been shown to decrease the phosphorylation of PRAS40 in a concentration-dependent manner. ncats.ioselleckchem.com PRAS40 is a component of the mTORC1 complex, and its phosphorylation by Akt is a key step in activating mTORC1 signaling. nih.govoncotarget.com By preventing PRAS40 phosphorylation, afuresertib inhibits the mTORC1 pathway, which is crucial for protein synthesis and cell growth. nih.govplos.org

Treatment with afuresertib results in decreased phosphorylation of FOXO family proteins. ncats.iomedchemexpress.com Phosphorylation by Akt sequesters FOXO proteins in the cytoplasm, preventing them from acting as transcription factors. nih.gov When dephosphorylated due to Akt inhibition by afuresertib, FOXO proteins can translocate to the nucleus and activate the transcription of genes involved in apoptosis and cell cycle arrest. medchemexpress.com

Afuresertib treatment has been observed to decrease the phosphorylation of Caspase-9. ncats.ioselleckchem.com Akt-mediated phosphorylation inhibits the pro-apoptotic function of Caspase-9. By reducing this inhibitory phosphorylation, afuresertib promotes the activation of the intrinsic apoptotic cascade, leading to programmed cell death. nih.gov

Crosstalk with Other Signal Transduction Cascades

The PI3K/Akt pathway is intricately connected with other signaling networks, and its inhibition by afuresertib can have broader effects.

MAPK/ERK Pathway: There is significant crosstalk between the PI3K/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways. researchgate.net In some contexts, inhibition of the Akt pathway can lead to a compensatory activation of the MAPK pathway. aacrjournals.org This feedback loop is a potential mechanism of resistance to Akt inhibitors. kent.ac.uk

mTOR Signaling: As mentioned, afuresertib directly impacts mTORC1 signaling through PRAS40. nih.govoncotarget.com The PI3K/Akt/mTOR axis is a central regulator of cell growth and metabolism, and its disruption is a key aspect of afuresertib's mechanism. ashpublications.orgpatsnap.com

p53 and Cell Cycle Regulation: By activating FOXO proteins, afuresertib can influence the expression of cell cycle regulators like p21, leading to G1 phase arrest. medchemexpress.com

Preclinical Efficacy Studies and Translational Research Models

In Vitro Cellular Research Models

In vitro studies using a diverse range of human cancer cell lines have been instrumental in elucidating the therapeutic potential of Afuresertib (B560028) HCl. These models have allowed for a detailed examination of the compound's effects on fundamental cellular processes that are dysregulated in cancer.

Impact on Cancer Cell Proliferation and Viability

Afuresertib HCl has demonstrated significant inhibitory effects on the proliferation and viability of a wide spectrum of cancer cells. As an ATP-competitive inhibitor, it targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3), a central node in signaling pathways that promote cell survival and growth.

The anti-proliferative activity of this compound has been observed across numerous cancer types. In studies on hematological malignancies, the compound potently inhibits the proliferation of various cell lines. A high frequency of sensitivity has been noted in T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL) cell lines nih.gov.

In the context of solid tumors, this compound has shown pronounced tumor-suppressive effects on malignant pleural mesothelioma (MPM) cells nih.gov. Research has also highlighted its potential in esophageal cancer, where it has been shown to reduce the survival and proliferation of esophageal cancer cell lines nih.gov. Furthermore, its activity has been investigated in ovarian, breast, and gastric cancer models. Studies have indicated its potential to resensitize ovarian cancer cells to platinum-based chemotherapy researchgate.net. Clinical trials have explored its use in combination with paclitaxel (B517696) in gastric cancer, based on synergistic activity seen in in vitro models clinicaltrials.gov. The compound is also under development for the treatment of various subtypes of breast cancer, including HR+/HER2- and triple-negative breast cancer pharmaceutical-technology.comlaekna.com.

The inhibitory effect of this compound on cancer cell proliferation is concentration-dependent. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of cell growth, have been determined for a multitude of cell lines. For instance, approximately 65% of hematological cell lines and 21% of solid tumor cell lines tested in one study exhibited an EC50 of less than 1 µM.

The following table provides a summary of IC50 values for this compound in various cancer cell lines, illustrating its broad-spectrum anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) |

| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | 0.062160 |

| LNCaP-Clone-FGC | Prostate Adenocarcinoma | 0.045314 |

| NCI-H929 | Multiple Myeloma | 0.076371 |

| Jurkat | T-Cell Acute Lymphoblastic Leukemia | 0.090839 |

| CAL-148 | Breast Invasive Carcinoma | 0.091542 |

| HGC-27 | Stomach Adenocarcinoma | 0.196918 |

| IGROV-1 | Ovarian Serous Cystadenocarcinoma | 0.209750 |

Data sourced from the Genomics of Drug Sensitivity in Cancer database cancerrxgene.org.

Induction of Apoptosis and Cell Cycle Modulation

Beyond inhibiting proliferation, this compound actively induces programmed cell death (apoptosis) and modulates the cell cycle in cancer cells.

A key mechanism through which this compound induces apoptosis is the activation of effector caspases, namely caspase-3 and caspase-7. In studies involving malignant pleural mesothelioma cell lines (ACC-MESO-4 and MSTO-211H), treatment with Afuresertib significantly increased the activities of both caspase-3 and caspase-7, leading to an increase in the number of apoptotic cells nih.gov. Similarly, in esophageal cancer cell lines, Afuresertib was found to increase the protein levels of Bax and Caspase-3, thereby promoting apoptosis nih.gov.

This compound has been shown to arrest the cell cycle in the G1 phase, preventing cancer cells from progressing to the S phase (DNA synthesis). This G1 arrest is mediated through the modulation of key cell cycle regulatory proteins nih.gov.

In malignant pleural mesothelioma cells, Afuresertib treatment leads to an increased expression of p21WAF1/CIP1, a potent cyclin-dependent kinase (CDK) inhibitor nih.gov. The upregulation of p21 plays a crucial role in halting the cell cycle. The mechanism for this increase in p21 is linked to the activity of the Forkhead box O (FOXO) family of transcription factors. Akt normally phosphorylates and inactivates FOXO proteins. By inhibiting Akt, Afuresertib leads to the dephosphorylation and activation of FOXO proteins. Activated FOXO1, for instance, can then promote the expression of p21 nih.govresearchgate.net. This leads to the inhibition of CDKs, preventing the phosphorylation of the retinoblastoma protein (Rb) and ultimately causing the cells to arrest in the G1 phase of the cell cycle nih.gov.

Modulation of Apoptosis-Related Proteins (e.g., Bax, Bcl-2)

This compound has been shown to induce apoptosis in cancer cells by altering the delicate balance between pro-apoptotic and anti-apoptotic proteins. A key mechanism involves the regulation of the Bcl-2 family of proteins. In a study on human esophageal cancer cell line Eca109, treatment with Afuresertib resulted in a dose-dependent increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the expression of the anti-apoptotic protein Bcl-2. clinicaltrials.gov This shift in the Bax/Bcl-2 ratio is a critical determinant of the mitochondrial pathway of apoptosis.

The study demonstrated that as the concentration of Afuresertib increased, the protein levels of Bax showed a corresponding increase, while Bcl-2 protein levels decreased. This modulation of apoptosis-related proteins contributes to the execution of programmed cell death in cancer cells, highlighting a crucial aspect of Afuresertib's anti-tumor activity. clinicaltrials.gov

| Protein | Effect of Afuresertib Treatment | Reference |

|---|---|---|

| Bax | Increased protein expression | clinicaltrials.gov |

| Bcl-2 | Decreased protein expression | clinicaltrials.gov |

Gene Expression and Proteomic Analysis

Western Blotting for Phosphorylation Status of Akt Substrates

As an inhibitor of the serine/threonine kinase Akt, Afuresertib's mechanism of action is intrinsically linked to its ability to suppress the phosphorylation of downstream Akt substrates. Western blotting analyses have confirmed this effect in various cancer cell lines. In a study on malignant pleural mesothelioma (MPM) cells, treatment with Afuresertib led to a marked decrease in the phosphorylation of several key Akt substrates, including glycogen (B147801) synthase kinase-3β (GSK-3β), the mammalian target of rapamycin (B549165) (mTOR), and p70 ribosomal S6 kinase (p70S6K).

This inhibition of substrate phosphorylation disrupts the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and growth. The dephosphorylation of these substrates following Afuresertib treatment serves as a direct indicator of the drug's target engagement and on-pathway activity.

| Akt Substrate | Effect on Phosphorylation |

|---|---|

| GSK-3β | Decreased |

| mTOR | Decreased |

| p70S6K | Decreased |

Quantitative Polymerase Chain Reaction (qPCR) for mRNA Expression Levels

The effects of Afuresertib on protein expression are often preceded by changes at the transcriptional level. Quantitative Polymerase Chain Reaction (qPCR) has been employed to measure the mRNA expression levels of genes involved in apoptosis. In the aforementioned study on the esophageal cancer cell line Eca109, qPCR analysis revealed that Afuresertib treatment led to a concentration-dependent increase in the mRNA levels of Bax. clinicaltrials.gov Conversely, the mRNA expression of Bcl-2 was found to decrease with increasing concentrations of the drug. clinicaltrials.gov

These findings indicate that Afuresertib's influence on the apoptotic machinery begins at the level of gene transcription, leading to the observed changes in protein expression and ultimately promoting programmed cell death.

| Gene | Effect on mRNA Expression | Reference |

|---|---|---|

| Bax | Increased | clinicaltrials.gov |

| Bcl-2 | Decreased | clinicaltrials.gov |

Modulation of Oncogenes and Tumor Suppressors (e.g., E2F1, MYC)

Beyond its effects on the core apoptotic machinery, Afuresertib has been observed to modulate the expression of key oncogenes and tumor suppressors. In the study on malignant pleural mesothelioma cells, gene set enrichment analysis indicated that Afuresertib treatment modulated the expression of E2F1 and MYC. These transcription factors are critical regulators of cell cycle progression and proliferation and are often dysregulated in cancer. While the specific quantitative changes in expression were not detailed, the finding suggests that Afuresertib's anti-proliferative effects may be mediated, in part, through the regulation of these pivotal oncogenes.

Angiogenesis-Related Protein Expression (e.g., VEGF, bFGF)

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and metastasis. Preclinical studies have shown that Afuresertib can inhibit this process by downregulating the expression of key pro-angiogenic factors. In an in vivo model of esophageal cancer, animal experiments demonstrated that Afuresertib treatment led to a downregulation of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) proteins in tumor tissues. clinicaltrials.gov The inhibition of these critical drivers of angiogenesis suggests that Afuresertib may exert its anti-tumor effects not only by directly targeting cancer cells but also by disrupting their supportive microenvironment.

| Protein | Effect of Afuresertib Treatment | Reference |

|---|---|---|

| VEGF | Downregulated | clinicaltrials.gov |

| bFGF | Downregulated | clinicaltrials.gov |

Enhanced Sensitivity to Co-Treatments in Cell Lines

A significant aspect of Afuresertib's therapeutic potential lies in its ability to synergize with other anti-cancer agents, thereby enhancing their efficacy. Preclinical studies have shown that Afuresertib can sensitize cancer cells to conventional chemotherapy and other targeted therapies.

In malignant pleural mesothelioma cell lines, Afuresertib was found to significantly enhance cisplatin-induced cytotoxicity. Furthermore, emerging data from a phase 1/2 study in multiple myeloma patients has indicated synergistic anti-myeloma effects when Afuresertib is combined with bortezomib (B1684674) and dexamethasone. nih.gov Preclinical studies have also suggested that AKT inhibition by Afuresertib can restore sensitivity to platinum-based chemotherapy in platinum-resistant ovarian cancer cell lines. nih.gov Additionally, in vitro and in vivo models of gastric cancer have demonstrated synergistic activity when Afuresertib is combined with paclitaxel. clinicaltrials.gov

These findings underscore the potential of Afuresertib as a component of combination therapy regimens, offering a strategy to overcome drug resistance and improve treatment outcomes in various cancer types.

Synergistic Effects with Chemotherapeutic Agents (e.g., Cisplatin)

The combination of Afuresertib with conventional chemotherapeutic agents has been investigated to overcome resistance and enhance cytotoxic effects. Preclinical evidence suggests a synergistic relationship between Afuresertib and platinum-based agents like cisplatin. In studies involving malignant pleural mesothelioma (MPM) cells, Afuresertib was shown to significantly enhance cisplatin-induced cytotoxicity. This suggests that by inhibiting the pro-survival Akt signaling pathway, Afuresertib can lower the threshold for apoptosis induced by DNA-damaging agents like cisplatin. The activation of the PI3K/AKT pathway is a known mechanism of resistance to various chemotherapeutic drugs, and its inhibition can re-sensitize tumor cells to these agents.

Combination with Targeted Agents (e.g., Ceritinib, LAE001)

Ceritinib: While direct preclinical studies combining Afuresertib with the ALK inhibitor Ceritinib are not extensively reported in the available literature, a strong scientific rationale for such a combination exists. The ALK fusion protein, the target of Ceritinib, activates several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, to promote cell survival and proliferation. nih.govresearchgate.net Therefore, dual inhibition of ALK and Akt could potentially lead to a more profound and durable antitumor response and may overcome or delay the onset of resistance to ALK inhibitors.

LAE001: A significant body of research supports the combination of Afuresertib (also known as LAE002) with LAE001, a dual inhibitor of CYP17A1 and CYP11B2, for the treatment of metastatic castration-resistant prostate cancer (mCRPC). pharmexec.combiospace.com The preclinical rationale for this combination is based on the interplay between the androgen receptor (AR) and PI3K/Akt signaling pathways. In prostate cancer, resistance to AR-targeted therapies often involves the activation of bypass signaling pathways, with the PI3K/Akt pathway being a critical node. laekna.com By simultaneously blocking androgen synthesis with LAE001 and inhibiting Akt signaling with Afuresertib, this combination aims to overcome resistance and improve therapeutic outcomes. biospace.com This preclinical hypothesis has been validated in clinical studies where the combination demonstrated a significant improvement in radiographic progression-free survival (rPFS) in patients with mCRPC, with a median rPFS of 8.1 months compared to the historical 2 to 4 months with standard treatments. pharmexec.comprnewswire.com

In Vivo Animal Research Models

Xenograft Models in Immunodeficient Mice

In vivo studies using human tumor xenografts in immunodeficient mice have consistently demonstrated the antitumor activity of Afuresertib. Oral administration of the compound has been shown to delay the growth of various human tumor xenografts in a dose-dependent manner. nih.gov For instance, in a model using BT474 breast tumor xenografts, daily oral administration of Afuresertib resulted in significant tumor growth inhibition (TGI). medchemexpress.comselleckchem.com Similarly, in SKOV3 ovarian tumor xenograft models, Afuresertib also demonstrated potent, dose-dependent antitumor efficacy. medchemexpress.comselleckchem.com

| Xenograft Model | Tumor Type | Tumor Growth Inhibition (TGI) |

|---|---|---|

| BT474 | Breast Cancer | 61% |

| SKOV3 | Ovarian Cancer | 97% |

To confirm that the observed antitumor effects in vivo are due to the intended mechanism of action, studies have analyzed the molecular changes in tumor tissues from Afuresertib-treated animals. In a study utilizing a rat model of esophageal cancer, administration of Afuresertib not only reduced tumor volume and mass but also led to a dose-dependent decrease in the expression levels of key proteins in the PI3K/Akt pathway within the tumor tissues. Specifically, the expression of PI3K, phosphorylated PI3K (p-PI3K), Akt, and phosphorylated Akt (p-Akt) were all reduced following treatment. These findings provide strong evidence that Afuresertib exerts its antitumor effects in vivo by effectively inhibiting the PI3K/Akt signaling cascade.

Evaluation in Orthotopic and Patient-Derived Xenograft (PDX) Models

Orthotopic xenograft models, where tumor cells are implanted into the corresponding organ of origin in the animal, and patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into immunodeficient mice, are considered more clinically relevant models. nih.govnih.gov They better recapitulate the tumor microenvironment and heterogeneity of human cancers. nih.gov Despite the recognized value of these advanced models in preclinical cancer research, specific studies detailing the evaluation of this compound in orthotopic or PDX models are not widely available in the current body of published literature. Future research utilizing these models would provide more comprehensive insights into the efficacy of Afuresertib in a setting that more closely mimics human disease.

Pharmacodynamic Biomarker Assessment in Preclinical Models

Pharmacodynamic (PD) biomarkers are essential in preclinical research for demonstrating target engagement and understanding the biological effects of a therapeutic agent within an organism or cell line. For this compound, an inhibitor of the protein kinase B (AKT) signaling pathway, PD biomarker assessment focuses on measuring the modulation of downstream targets to confirm that the drug is inhibiting the intended pathway. cancer.gov These studies provide critical proof-of-concept for the drug's mechanism of action.

In various preclinical models, treatment with afuresertib has been shown to effectively suppress the phosphorylation of several key AKT substrates. researchgate.net The inhibition of AKT, a central node in cellular signaling, prevents the downstream phosphorylation cascade that promotes cell proliferation, survival, and growth. patsnap.com Therefore, a reduction in the phosphorylated forms of these substrate proteins serves as a reliable indicator of afuresertib's activity.

Research in esophageal cancer models demonstrated that afuresertib administration led to a dose-dependent decrease in the expression levels of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-Akt) in tumor tissues of rats. nih.gov This provides direct evidence of target engagement at the core of the signaling pathway.

Further downstream, studies have consistently shown afuresertib's ability to decrease the phosphorylation of key AKT substrates, including Glycogen Synthase Kinase 3 beta (GSK3β) and the proline-rich AKT substrate of 40 kDa (PRAS40). medchemexpress.comnih.gov AKT-mediated phosphorylation of PRAS40 at the Thr246 residue is a critical step in activating the mTORC1 complex, a key regulator of cell growth. nih.govnih.gov By inhibiting AKT, afuresertib prevents this phosphorylation, leading to reduced mTORC1 activity. Similarly, the reduction in GSK3β phosphorylation is another key indicator of AKT inhibition. medchemexpress.com

In preclinical studies using malignant pleural mesothelioma cell lines (ACC-MESO-4 and MSTO-211H), treatment with afuresertib resulted in a marked decrease in the phosphorylation of GSK3β at the Ser9/21 sites. researchgate.net The same studies also observed reduced phosphorylation of other downstream effectors in the AKT/mTOR pathway, such as mTOR and p70S6K. researchgate.net These findings from various cancer models confirm that afuresertib effectively inhibits the PI3K/AKT signaling cascade, as evidenced by the modulation of its key pharmacodynamic biomarkers.

The following tables summarize the key findings from preclinical pharmacodynamic biomarker assessments of afuresertib.

| Biomarker | Observed Effect in Tumor Tissue | Reference |

|---|---|---|

| p-PI3K | Decreased expression | nih.gov |

| p-Akt | Decreased expression | nih.gov |

| Biomarker | Phosphorylation Site | Observed Effect | Reference |

|---|---|---|---|

| GSK3β | Ser9/21 | Decreased phosphorylation | researchgate.net |

| mTOR | Ser2448 | Decreased phosphorylation | researchgate.net |

| p70S6K | Thr389 | Decreased phosphorylation | researchgate.net |

Mechanisms of Resistance to Afuresertib Hcl

Acquired Resistance Pathways in Model Systems

Acquired resistance develops in initially sensitive tumors following prolonged exposure to a therapeutic agent. nih.govnih.gov This process involves the selection and expansion of cancer cell clones that have developed mechanisms to overcome the drug's inhibitory effects. In preclinical model systems, acquired resistance to ATP-competitive Akt inhibitors like Afuresertib (B560028) HCl is often characterized by a significant rewiring of the cancer cell's signaling network. researchgate.net

Cancer cells can rapidly adapt to targeted therapies through the activation of feedback loops. nih.gov The PI3K/Akt pathway is regulated by numerous negative feedback mechanisms that, when disrupted by an inhibitor, can paradoxically lead to the activation of pro-survival signals. nih.govnih.gov

Upon inhibition of Akt with a compound like Afuresertib HCl, the negative feedback on upstream components, such as receptor tyrosine kinases (RTKs), can be relieved. researchgate.net This can lead to increased expression and activation of RTKs, which in turn can reactivate the PI3K/Akt pathway or stimulate parallel cascades like the MAPK pathway. nih.govresearchgate.net For example, preclinical studies in prostate cancer have highlighted a reciprocal feedback loop between the androgen receptor (AR) and the PI3K/Akt/mTOR signaling cascade; inhibiting one pathway can lead to the compensatory activation of the other, promoting survival signals and contributing to resistance. researchgate.net These adaptive responses can spare a subpopulation of cells from the initial therapeutic insult, facilitating the eventual development of stable, acquired resistance. nih.gov

Cross-resistance occurs when resistance to one drug confers resistance to other, often mechanistically related, therapeutic agents. Given that this compound targets a central pathway, there is a potential for cross-resistance with other inhibitors of the PI3K/Akt/mTOR axis, such as mTOR inhibitors. nih.gov

However, preclinical evidence indicates that the specific mechanism of resistance is critical and cross-resistance is not always absolute. researchgate.net Studies comparing resistance to different classes of Akt inhibitors have shown that distinct molecular mechanisms can arise. For example, resistance to allosteric Akt inhibitors is often associated with specific mutations in the AKT gene itself. researchgate.net In contrast, resistance to ATP-competitive inhibitors, a class that includes this compound, is more frequently driven by the activation of bypass pathways. researchgate.net This distinction is important, as it was demonstrated in a prostate cancer model that resistance to an allosteric inhibitor could be overcome by treatment with an ATP-competitive inhibitor, suggesting a lack of complete cross-resistance. researchgate.net

Molecular Signatures Associated with Resistance (Preclinical)

The development of resistance to this compound is associated with specific, identifiable molecular changes within the cancer cell. These alterations can occur within the target pathway itself or through the activation of alternative, compensatory signaling networks. oaepublish.com

While this compound directly targets Akt, alterations in other components of the PI3K/Akt pathway can confer resistance. Hyperactivation of the pathway upstream of Akt can render the kinase more difficult to inhibit effectively. Key molecular alterations include:

PTEN Loss: The loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog), a negative regulator of PI3K, leads to constitutive PI3K/Akt signaling. This potent, sustained activation can be a mechanism of both intrinsic and acquired resistance to Akt inhibitors. researchgate.netfrontiersin.org

PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in many cancers and also result in pathway hyperactivation, contributing to therapeutic resistance. frontiersin.org

| Pathway Component | Type of Alteration | Consequence | Relevance to Resistance |

|---|---|---|---|

| PTEN | Loss-of-function (deletion/mutation) | Increased PIP3 levels, leading to hyperactivation of Akt | Reduces cellular dependency on upstream signals, potentially overwhelming the inhibitor. frontiersin.org |

| PIK3CA | Activating mutation | Constitutive PI3K enzyme activity, leading to hyperactivation of Akt | Drives strong downstream signaling that can be difficult to fully suppress with an Akt inhibitor alone. frontiersin.org |

| AKT1 | Activating mutations (e.g., E17K) | Constitutive membrane localization and activation of Akt1 | More commonly associated with resistance to allosteric inhibitors, but can contribute to overall pathway activity. researchgate.net |

A predominant mechanism of acquired resistance to ATP-competitive Akt inhibitors is the activation of bypass tracks that allow cancer cells to circumvent their reliance on Akt signaling. researchgate.netnih.gov By activating parallel pathways, tumor cells can maintain the downstream signals necessary for proliferation and survival.

PIM Signaling: Preclinical models of prostate cancer have provided compelling evidence that upregulation of PIM kinases plays a critical role in acquired resistance to ATP-competitive Akt inhibitors. researchgate.net Cancer cells can rewire their signaling from a strong dependence on Akt to a co-dependence on both Akt and PIM signaling, thereby bypassing the effects of this compound. researchgate.net

MAPK Pathway: The MAPK (RAS/RAF/MEK/ERK) pathway is another critical pro-survival cascade that can be activated as a compensatory mechanism. oaepublish.com Relief of negative feedback from the PI3K/Akt pathway can lead to increased signaling through the MAPK pathway, which can then promote cell growth and survival independently of Akt. nih.gov

| Compensatory Pathway | Key Mediators | Mechanism of Activation | Functional Outcome |

|---|---|---|---|

| PIM Kinase Signaling | PIM1, PIM2 | Upregulation of PIM kinase expression following long-term Akt inhibition. | Provides parallel survival signals, allowing cells to bypass dependence on Akt. researchgate.net |

| MAPK Signaling | RAS, RAF, MEK, ERK | Reactivation via relief of negative feedback loops from the PI3K/Akt pathway. | Maintains downstream signaling for cell proliferation and survival. nih.govoaepublish.com |

| Receptor Tyrosine Kinase (RTK) Signaling | EGFR, HER3 | Increased RTK expression and/or activation due to loss of Akt-mediated feedback inhibition. | Restores signaling input to the PI3K/Akt or MAPK pathways. nih.govresearchgate.net |

Post-Translational Modifications and Protein Expression Changes

Resistance to this compound, a pan-AKT inhibitor, can emerge through complex intracellular signaling adjustments. These adaptations often involve post-translational modifications (PTMs) and shifts in protein expression that reactivate the PI3K/AKT/mTOR pathway or engage parallel survival pathways, thereby circumventing the drug's inhibitory effects.

A primary mechanism of resistance is the activation of feedback loops that are normally suppressed by AKT. nih.gov When Afuresertib inhibits AKT, it also relieves the negative feedback that AKT exerts on upstream activators, particularly receptor tyrosine kinases (RTKs). This can lead to the hyper-phosphorylation and activation of multiple RTKs, including EGFR, HER2, and IGF-1R. nih.govnih.gov This reactivation of upstream signaling can restore the flow of pro-survival signals down the PI3K/AKT pathway, effectively overriding the inhibition by Afuresertib.

Furthermore, changes in the expression and phosphorylation status of key downstream effectors and cell cycle regulators are implicated in resistance. While Afuresertib treatment initially decreases the phosphorylation of AKT substrates like the FOXO family of transcription factors, prolonged inhibition can lead to adaptive responses. nih.gov Activated FOXO proteins, freed from AKT's inhibition, can translocate to the nucleus and drive the transcription of genes that promote resistance, including genes for various RTKs. nih.gov

Alterations in the expression of cell cycle proteins are also critical. Afuresertib has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 and decrease levels of the transcription factor E2F1 and the proto-oncogene MYC, leading to cell cycle arrest. nih.gov However, in resistant cells, these effects can be negated. For instance, deregulated MYC expression has been linked to antiestrogen (B12405530) resistance and can suppress p21, providing a potential route for cells to bypass Afuresertib-induced cell cycle arrest. mdpi.com In some preclinical models of acquired resistance to AKT inhibitors, upregulation of specific AKT isoforms, such as AKT3, has been identified as a key mechanism that restores pathway signaling and confers resistance. nih.govmdpi.com

The table below summarizes key molecular changes observed in response to and during the development of resistance to AKT inhibitors like Afuresertib.

| Protein/Modification | Initial Effect of Afuresertib | Role in Acquired Resistance | Citation |

| p-AKT (Thr308/Ser473) | Decreased activity, but potential feedback increase in phosphorylation | Reactivation of AKT signaling through various mechanisms | nih.gov |

| p-RTKs (e.g., EGFR, HER3) | No direct effect | Increased phosphorylation (hyperactivation) due to relief of negative feedback | nih.govnih.gov |

| FOXO Transcription Factors | Decreased phosphorylation (activation) | Drives transcription of resistance-mediating genes, including RTKs | nih.govnih.gov |

| p21WAF1/CIP1 | Increased expression | Expression may be suppressed by other pathways (e.g., MYC) to overcome cell cycle arrest | nih.govmdpi.com |

| MYC | Decreased expression | Upregulation can drive proliferation and suppress p21 | nih.govmdpi.com |

| AKT3 Isoform | Inhibited | Upregulation can compensate for inhibition of other AKT isoforms | nih.govmdpi.com |

Strategies to Overcome Resistance in Preclinical Settings

Rational Combination Therapies to Circumvent Resistance

To counteract the development of resistance to this compound, preclinical research has focused on rational combination therapies. These strategies aim to simultaneously block the primary target and the escape pathways that cancer cells activate.

One of the most logical approaches is to combine Afuresertib with inhibitors of the upstream activators that become hyperactive due to feedback loops. Since inhibition of AKT frequently leads to the upregulation and phosphorylation of RTKs, combining Afuresertib with an RTK inhibitor presents a potent strategy. nih.gov For example, in breast cancer models that develop resistance to AKT inhibitors through EGFR hyperactivation, the addition of the EGFR inhibitor gefitinib (B1684475) has been shown to re-sensitize cells to AKT inhibition. nih.gov

Another well-supported strategy involves combining Afuresertib with conventional chemotherapy agents to which resistance has developed. The AKT pathway is a known mediator of resistance to platinum-based chemotherapies. aacrjournals.org Preclinical evidence has demonstrated that inhibiting AKT can restore sensitivity to platinum agents in resistant tumors. aacrjournals.org This provides a strong rationale for the combination of Afuresertib with drugs like carboplatin (B1684641) and paclitaxel (B517696), with studies showing this combination to be effective in platinum-resistant ovarian cancer. nih.govaacrjournals.org

Furthermore, combining Afuresertib with immunotherapy is an emerging area of investigation. In tumors that have become resistant to immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), targeting the AKT pathway may help overcome this resistance. laekna.com A clinical study is evaluating a triple-combination therapy of Afuresertib, the PD-L1 inhibitor Sintilimab, and the chemotherapeutic agent nab-paclitaxel in patients with solid tumors resistant to prior anti-PD-1/PD-L1 therapy. laekna.com

The table below outlines key preclinical combination strategies designed to overcome resistance to Afuresertib.

| Combination Agent Class | Rationale for Combination | Preclinical Evidence | Citation |

| RTK Inhibitors (e.g., Gefitinib) | To block the feedback activation of Receptor Tyrosine Kinases (RTKs) that is induced by AKT inhibition. | Combination treatment re-sensitizes AKT inhibitor-resistant cells. | nih.gov |

| Platinum-Based Chemotherapy (e.g., Carboplatin) | To reverse AKT-mediated resistance to DNA-damaging agents. | AKT inhibition restores platinum sensitivity in resistant ovarian cancer models. | aacrjournals.org |

| Immune Checkpoint Inhibitors (e.g., anti-PD-L1) | To overcome resistance to immunotherapy by modulating tumor cell survival pathways. | Combination therapy is being investigated in patients with PD-1/PD-L1-resistant tumors. | laekna.com |

Identification of Novel Targets for Overcoming Resistance

Research into the molecular mechanisms of Afuresertib resistance has led to the identification of novel therapeutic targets whose inhibition can prevent or reverse resistance. A prominent example is the PIM family of serine/threonine kinases.

PIM kinases have emerged as crucial mediators of resistance to PI3K/AKT pathway inhibitors. nih.gov Preclinical studies have revealed that when cancer cells are treated with AKT inhibitors, they often respond by transcriptionally upregulating PIM-1 kinase. nih.gov This increase in PIM-1 activity promotes cell survival and proliferation, thereby counteracting the effects of the AKT inhibitor. PIM kinases contribute to resistance through several mechanisms, including phosphorylating substrates that control protein translation (like 4EBP1), cell survival, and cellular motility. researchgate.net

The activation of PIM kinases is a significant driver of resistance to various anticancer therapies, and their inhibition can restore therapeutic sensitivity. nih.gov The synergistic effect of co-inhibiting AKT and PIM has been demonstrated in prostate cancer models. The combination of an AKT inhibitor and a PIM inhibitor led to a synergistic blockade of tumor growth both in vitro and in vivo. nih.gov This highlights that the PIM kinase pathway is a key escape route for tumors treated with AKT inhibitors, making PIM kinases a high-priority novel target for combination therapy with Afuresertib. nih.govnih.govresearchgate.net

| Novel Target | Mechanism of Involvement in Resistance | Therapeutic Strategy | Citation |

| PIM Kinases (PIM-1, -2, -3) | Upregulated in response to AKT inhibition; promotes cell survival, proliferation, and protein translation, contributing to drug resistance. | Co-inhibition of PIM and AKT kinases to block this compensatory survival pathway. | nih.govnih.govresearchgate.net |

Chemical Synthesis and Structure Activity Relationship Sar Studies

The development of Afuresertib (B560028) HCl and its analogues has been driven by a combination of strategic synthetic methodologies and a deep understanding of the structural requirements for potent and selective Akt inhibition.

Key Synthetic Routes and Intermediates

The synthesis of Afuresertib (also known as GSK2110183) involves a multi-step sequence culminating in the coupling of a substituted thiophene (B33073) carboxamide core with a chiral amine side chain. A key strategic element in the synthesis is the construction of the densely functionalized thiophene and pyrazole (B372694) heterocyclic systems.

A representative synthetic approach, as gleaned from patent literature, involves the preparation of two key intermediates: 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid and (S)-1-amino-3-(3-fluorophenyl)propan-2-amine .

The synthesis of the thiophene carboxylic acid intermediate can be achieved through various modern synthetic methods. The core thiophene ring, a common scaffold in medicinal chemistry, can be constructed using established cyclization reactions. Subsequent functionalization, such as chlorination and the introduction of the pyrazole moiety, is achieved through regioselective reactions. The pyrazole itself is typically synthesized separately and then coupled to the thiophene core, often utilizing metal-catalyzed cross-coupling reactions.

The chiral amine side chain is prepared to ensure the correct stereochemistry, which has been shown to be critical for the compound's biological activity. rsc.org The final step in the synthesis is an amide bond formation between the carboxylic acid of the thiophene intermediate and the primary amine of the chiral side chain, followed by the formation of the hydrochloride salt to yield Afuresertib HCl. dntb.gov.ua

Key Intermediates in this compound Synthesis:

| Intermediate Name | Chemical Structure | Role in Synthesis |

| 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid | [Image of the chemical structure of 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid] | The core heterocyclic acid component |

| (S)-1-amino-3-(3-fluorophenyl)propan-2-amine | [Image of the chemical structure of (S)-1-amino-3-(3-fluorophenyl)propan-2-amine] | The chiral side chain providing key interactions with the target protein |

Challenges and Innovations in Medicinal Chemistry Synthesis

The synthesis of complex, poly-heterocyclic molecules like Afuresertib presents several challenges for medicinal chemists. One of the primary hurdles is achieving the desired regioselectivity during the functionalization of the heterocyclic rings. The thiophene and pyrazole rings have multiple positions that can react, and controlling where substituents are introduced is crucial for the final compound's activity.

Another challenge lies in the stereoselective synthesis of the chiral side chain. The biological activity of many kinase inhibitors is highly dependent on the three-dimensional arrangement of atoms, and obtaining the desired enantiomer in high purity is essential.

Innovations in the field have focused on developing more efficient and selective synthetic methods. The use of protecting groups to temporarily block reactive sites and direct reactions to the desired position is a common strategy. Furthermore, the development of stereoselective catalysts and synthetic routes has been instrumental in overcoming the challenges associated with chirality. The macrocyclization of pyrazole-based inhibitors is another innovative approach to enhance selectivity and potency by constraining the molecule's conformation. biorxiv.orgnih.gov

Application of Modern Organic Chemistry Methods

The synthesis of Afuresertib and its analogues heavily relies on modern organic chemistry methods, particularly palladium-catalyzed cross-coupling reactions. eurekaselect.com These reactions, such as the Suzuki-Miyaura and Ullmann couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex molecular architecture of these inhibitors. jnu.edu.cnmdpi.com

For instance, the coupling of the pyrazole ring to the thiophene core is often accomplished using a palladium catalyst. These methods offer high efficiency and functional group tolerance, allowing for the late-stage introduction of key structural motifs. This is particularly advantageous in medicinal chemistry, as it enables the rapid synthesis of a library of analogues for SAR studies.

Modern techniques for the synthesis of substituted thiophenes, such as the cyclization of functionalized alkynes, also play a role in providing the necessary building blocks. nih.govtandfonline.comorganic-chemistry.org These methods offer alternative and often more efficient routes to the thiophene core compared to classical condensation reactions.

Structure-Activity Relationship (SAR) of Akt Inhibitors

The design of Afuresertib was guided by extensive SAR studies aimed at identifying the key structural features required for potent and selective inhibition of the Akt kinase.

Identification of Pharmacophoric Features for Potency and Selectivity

SAR studies have revealed several key pharmacophoric features within the Afuresertib scaffold that are critical for its biological activity. A high-throughput screening initially identified a N-(2-phenylethyl)-5-pyrimidin-4-yl-thiophene-2-carboxamide derivative as an ATP-competitive inhibitor of Akt3. mdpi.com

Subsequent optimization efforts highlighted the importance of the following:

The Amide Linker: The amide bond is a crucial hydrogen bonding element that interacts with the hinge region of the kinase.

The Thiophene Core: This heterocyclic ring serves as a central scaffold, orienting the other functional groups in the correct geometry for binding.

The Chiral Side Chain: The (S)-configuration of the amino-propan-2-yl side chain is optimal, with the 3-fluorophenyl group likely occupying a hydrophobic pocket within the ATP-binding site. The distance of two carbon atoms between the phenyl ring and the amide nitrogen was found to be optimal. mdpi.com

The Pyrazole Moiety: This group is a key feature for both potency and selectivity.

The following table summarizes the inhibitory activity of Afuresertib against the three Akt isoforms, highlighting its high potency, particularly against Akt1.

Inhibitory Activity of Afuresertib against Akt Isoforms

| Compound | Akt1 (Ki, nM) | Akt2 (Ki, nM) | Akt3 (Ki, nM) |

| Afuresertib (GSK2110183) | 0.08 | 2 | 2.6 |

Data sourced from MedChemExpress researchgate.net

Role of Specific Structural Moieties (e.g., Pyrazole Scaffold)

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors. jnu.edu.cnmdpi.comx-mol.netnih.govrjsvd.com Its synthetic accessibility, favorable drug-like properties, and ability to act as a bioisosteric replacement for other heterocyclic rings make it a valuable component in drug design. mdpi.comx-mol.netnih.gov

In the development of Afuresertib, the replacement of an initial 2-aminopyrimidine (B69317) fragment with a pyrazole ring led to a significant improvement in inhibitory effect. mdpi.com The pyrazole ring in Afuresertib is critical as it provides a single hydrogen bond with the hinge region of the kinase. mdpi.com This interaction is a key anchor point for the inhibitor within the ATP-binding site.

The strategic incorporation of the pyrazole moiety exemplifies a successful application of medicinal chemistry principles to optimize a lead compound into a potent and selective clinical candidate.

ATP-Competitive Binding Site Interactions and Conformational Changes

This compound is a potent, orally bioavailable, and selective pan-Akt kinase inhibitor that functions through an ATP-competitive mechanism. adooq.commedchemexpress.commedchemexpress.com It targets all three isoforms of the serine/threonine protein kinase Akt—Akt1, Akt2, and Akt3—with high affinity, exhibiting Ki values of 0.08 nM, 2.0 nM, and 2.6 nM, respectively. adooq.commedchemexpress.commedchemexpress.com As an ATP-competitive inhibitor, Afuresertib binds to the kinase domain of Akt, specifically occupying the ATP-binding pocket. researchgate.netnih.govmdpi.com This direct competition with the natural substrate, adenosine (B11128) triphosphate (ATP), effectively blocks the phosphotransferase activity of the kinase, preventing the phosphorylation of its downstream substrates. plos.org

The interaction of inhibitors with the ATP-binding site is a cornerstone of kinase inhibitor design. frontiersin.org These inhibitors are often categorized based on the conformational state of the kinase they bind to. Type I inhibitors bind to the active conformation of the kinase, where the conserved DFG (Asp-Phe-Gly) motif is in a catalytically competent "in" state (DFG-in). frontiersin.orgnih.gov In contrast, Type II inhibitors bind to and stabilize an inactive "DFG-out" conformation. frontiersin.orgnih.gov Regardless of the specific conformation stabilized, the binding of an ATP-competitive inhibitor like Afuresertib leads to the loss of phosphotransferase activity. nih.gov

The binding of a ligand to the ATP-binding site can induce significant conformational changes that extend beyond the active site itself. nih.govnih.gov These allosteric effects can modulate the kinase's ability to interact with upstream activators, downstream substrates, and deactivating phosphatases. nih.gov For Akt, binding to phosphoinositide-3,4,5-trisphosphate (PIP3) at the plasma membrane induces a conformational change essential for its activation. nih.gov Inhibitors targeting the ATP site can influence these broader conformational dynamics. Computational methods, particularly molecular dynamics simulations, have been instrumental in studying the specific conformational changes induced by the binding of an inhibitor to its target kinase, providing a dynamic picture of the protein-ligand complex. patsnap.comresearchgate.net

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in the discovery and optimization of kinase inhibitors, including those targeting the Akt pathway. patsnap.comresearchgate.net These in-silico techniques provide profound insights into the molecular interactions governing inhibitor potency and selectivity, and they accelerate the identification of novel chemical scaffolds. nih.govresearchgate.net Methodologies such as molecular docking, pharmacophore modeling, and molecular dynamics simulations are routinely employed to design and refine potential drug candidates related to Afuresertib. patsnap.comresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand within the active site of a target protein. nih.govmdpi.com For Afuresertib and its analogues, docking studies simulate their placement within the ATP-binding pocket of Akt, allowing for a detailed analysis of the intermolecular interactions responsible for binding affinity. researchgate.net These studies help identify crucial hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions with key residues in the active site, such as Trp 80. researchgate.netresearchgate.net

Following docking, binding free energy calculations, often using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, are employed to estimate the strength of the protein-ligand interaction. patsnap.comresearchgate.net This quantitative analysis helps in ranking potential inhibitors and prioritizing them for synthesis and biological testing. In the development of novel Akt1 inhibitors, computational studies have identified hits from databases and newly designed molecules with significant binding free energy values, in some cases greater than those of known active compounds, indicating a strong potential for potent inhibition. researchgate.net

Table 1: Inhibitory Activity of Afuresertib against Akt Isoforms

| Target | Inhibitor | Ki (Inhibitor Constant) | IC50 (Half-maximal Inhibitory Concentration) |

|---|---|---|---|

| Akt1 | Afuresertib | 0.08 nM | |

| Akt2 | Afuresertib | 2 nM | |

| Akt3 | Afuresertib | 2.6 nM | |

| Akt1 E17K mutant | Afuresertib | 0.2 nM |

Pharmacophore modeling is a powerful strategy in rational drug design that defines the essential three-dimensional arrangement of steric and electronic features a molecule must possess to ensure optimal interaction with a specific biological target. ijrpr.comwjgnet.com For Akt inhibitors, a pharmacophore model might consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. patsnap.comresearchgate.net A validated five-point pharmacophore hypothesis for Akt1 inhibitors has been reported, comprising two hydrogen bond acceptors, one donor, and two aromatic rings (AADRR). patsnap.comresearchgate.net

Once a robust pharmacophore model is generated, it can be used as a 3D query for virtual screening of large chemical libraries, such as the Asinex database. researchgate.netmdpi.com This process filters vast collections of compounds to identify novel "hits" that match the pharmacophore and are therefore likely to bind to the target. researchgate.neticr.ac.uk This approach has been successfully used to discover new potential Akt1 inhibitors, which are then subjected to further computational and experimental validation, including molecular docking and biological assays. patsnap.comresearchgate.net

Development of Related Analogues and Their Biological Evaluation (Preclinical)

The development of analogues of a lead compound like Afuresertib is a critical step in medicinal chemistry aimed at optimizing potency, improving selectivity against other kinases, and enhancing pharmacokinetic properties. mdpi.comnih.gov Structure-activity relationship (SAR) studies guide this process, exploring how modifications to the chemical scaffold impact biological activity. cabidigitallibrary.org Several analogues of Afuresertib and related pyrazole-based Akt inhibitors have been designed and evaluated in preclinical studies. mdpi.comnih.gov

One notable analogue is Uprosertib (GSK2141795) , which is structurally very similar to Afuresertib but features a furan (B31954) ring as a bioisosteric replacement for Afuresertib's thiophene core. nih.govresearchgate.net Preclinical data indicate that Uprosertib has a similar inhibitory profile but is more potent, though it may have greater off-target kinase inhibition. nih.gov

Other research has focused on creating conformationally constrained analogues to improve pharmacological properties. For instance, a rigid analogue of Afuresertib (Compound 2 ) was designed and synthesized. mdpi.com In preclinical evaluations, this compound demonstrated potent inhibition of Akt1 and significant antiproliferative activity against the HCT116 colon cancer cell line. mdpi.com

Table 2: Preclinical Biological Evaluation of Afuresertib Analogues

| Compound | Structural Relationship | Akt1 IC50 | HCT116 Cell Line IC50 | Reference |

|---|---|---|---|---|

| Afuresertib (GSK2110183) | Lead Compound | 1.3 nM | 0.95 µM | mdpi.com |

| Uprosertib (GSK2141795) | Analogue of Afuresertib | 18 nM | mdpi.com | |

| Compound 1 | Analogue of Uprosertib | 61 nM | mdpi.com | |

| Compound 2 | Rigid Analogue of Afuresertib | 1.3 nM | 0.95 µM | mdpi.com |

Furthermore, computational approaches have guided the design of entirely new series of analogues. Based on hits identified through virtual screening, a series of 6-methoxybenzo[b]oxazole analogues were designed and found to have strong binding interactions and favorable binding free energy values in preclinical computational models. patsnap.comresearchgate.net Similarly, pharmacophore modeling and other in-silico methods have led to the identification of other classes of Akt inhibitors, such as derivatives of the natural product solenopsin . nih.gov These preclinical development efforts are essential for identifying novel drug candidates with potentially superior profiles for further investigation. utah.edu

Advanced Analytical Techniques in Afuresertib Hcl Research

In Vitro Kinase Assays

In vitro kinase assays are fundamental to determining the direct inhibitory effect of a compound on its target enzyme. bmglabtech.com These assays, conducted in a cell-free environment, provide precise measurements of enzyme inhibition. bmglabtech.com

Filter Binding Assays for Potency (Ki Determination)

A key method for quantifying the potency of Afuresertib (B560028) HCl is the filter binding assay. selleckchem.comselleckchem.com This radiometric technique is considered a gold standard for its ability to directly measure the phosphorylation of a substrate by the kinase. reactionbiology.com In the context of Afuresertib research, this assay is used to determine the inhibitor constant (Ki), a measure of the compound's binding affinity to the target kinase. selleckchem.comselleckchem.com

The procedure involves pre-incubating the Akt enzymes (AKT1, AKT2, and AKT3) with Afuresertib HCl. selleckchem.comselleckchem.com Subsequently, a peptide substrate, such as a GSKα peptide, and radioactively labeled ATP, specifically [γ-33P]ATP, are introduced to initiate the phosphorylation reaction. selleckchem.comselleckchem.com After a set incubation period, the reaction is stopped, and the phosphorylated peptide product is captured on a phosphocellulose filter plate. selleckchem.comselleckchem.com The amount of radioactivity on the filter is then measured, which corresponds to the level of kinase activity. By performing this assay at various inhibitor concentrations, a dose-response curve can be generated to calculate the Ki value. umich.edunih.gov

Research has demonstrated that this compound is a potent inhibitor of all three Akt isoforms, with specific Ki values determined through this method. selleckchem.comselleckchem.com

Table 1: Inhibitory Potency (Ki) of this compound against Akt Isoforms

| Target Kinase | Ki (nM) |

|---|---|

| Akt1 | 0.08 selleckchem.comselleckchem.com |

| Akt2 | 2 selleckchem.comselleckchem.com |

| Akt3 | 2.6 selleckchem.comselleckchem.com |

This table presents the inhibitor constants (Ki) of this compound for the three Akt kinase isoforms as determined by filter binding assays.

Progress Curve Analysis for Enzyme Kinetics

To further confirm the potency and understand the kinetics of inhibition, progress curve analysis is employed. selleckchem.comselleckchem.com This method involves continuously monitoring the enzymatic reaction over time, from initiation to completion. sciencesnail.combeilstein-institut.de Unlike initial velocity measurements, which only consider the early phase of the reaction, progress curve analysis provides a more comprehensive view of the enzyme's behavior in the presence of the inhibitor. sciencesnail.comlecturio.com

The data from the entire reaction course are fitted to integrated rate equations, allowing for the determination of kinetic parameters. beilstein-institut.denih.govnih.gov This analysis can help to elucidate the mechanism of inhibition and provides a robust confirmation of the potency values obtained from other methods like the filter binding assay. selleckchem.comselleckchem.com For Afuresertib, progress curve analysis has been used to confirm the true potency (Ki*) of the inhibitor. selleckchem.comselleckchem.com

Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of a compound within a more physiologically relevant context. These assays assess the effects of the inhibitor on cellular processes such as proliferation, survival, and cell cycle progression.

Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo)

To determine the impact of this compound on cancer cell growth, researchers utilize cell viability and proliferation assays. nih.gov Commonly used methods include the MTT and CellTiter-Glo assays. reactionbiology.commdpi.com